BI 2545-Bio-X
Overview
Description
BI 2545-Bio-X is a highly potent inhibitor of Autotaxin (ATX), an enzyme that hydrolyzes lysophosphatidylcholine to produce lysophosphatidic acid (LPA). This compound is suitable for both in vitro and in vivo studies and has shown significant potential in reducing LPA levels, which are implicated in various pathophysiological conditions such as inflammation, cancer, and idiopathic pulmonary fibrosis .
Preparation Methods
The synthesis of BI 2545-Bio-X involves multiple steps, typically carried out under an atmosphere of nitrogen or argon. All starting materials and reagents are either commercially available or synthesized as described in the literature. The reactions are monitored by liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC). Chromatographic purifications are carried out using medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) systems .
Chemical Reactions Analysis
BI 2545-Bio-X undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BI 2545-Bio-X has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Autotaxin and its effects on lysophosphatidic acid levels.
Biology: Employed in studies to understand the role of Autotaxin in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in conditions such as idiopathic pulmonary fibrosis, cancer, and inflammation.
Industry: Utilized in the development of new drugs targeting the Autotaxin-lysophosphatidic acid axis.
Mechanism of Action
BI 2545-Bio-X exerts its effects by inhibiting the activity of Autotaxin, a secreted phosphodiesterase that hydrolyzes lysophosphatidylcholine to produce lysophosphatidic acid. By inhibiting Autotaxin, this compound reduces the levels of lysophosphatidic acid, thereby modulating various signaling pathways involved in inflammation, cancer, and fibrosis .
Comparison with Similar Compounds
BI 2545-Bio-X is compared with other Autotaxin inhibitors such as PF-8380. While both compounds are potent inhibitors of Autotaxin, this compound has shown improved pharmacokinetic and safety profiles. Additionally, this compound demonstrates substantial lowering of lysophosphatidic acid levels in vivo, making it a valuable tool for further studies .
Similar Compounds
- PF-8380
- GLPG1690
- BMS-986020
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic potential .
Properties
InChI |
InChI=1S/C23H26F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h3-4,6,12,16-19,31-33H,1-2,5,7-10H2,(H,30,35)/t12?,16-,17+,18?,19? | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSTPZCKJFEQX-YLGGLSKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NC[C]3C4C3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(CC1C(=O)NC[C]3[C@H]4[C@@H]3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F6N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.